4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Overview
Description
4,6-Dimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a colorless liquid with a distinct odor, commonly used in the fragrance industry. The compound is known for its green, slightly herbaceous, and citrus-like scent, making it a popular ingredient in perfumes and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein. This reaction produces a mixture of cis- and trans-isomers .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same Diels-Alder reaction, optimized for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4,6-Dimethylcyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant scent and stability in formulations.
Mechanism of Action
The mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
4,6-Dimethylcyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct olfactory properties compared to its isomers. This makes it particularly valuable in the fragrance industry for creating unique scent profiles .
Properties
IUPAC Name |
4,6-dimethylcyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h3,6,8-9H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQGLOTUNUPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893056 | |
Record name | 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-35-5 | |
Record name | 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36635-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylcyclohex-3-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.